![molecular formula C10H14O2 B1604593 4-Isopropoxybenzyl alcohol CAS No. 82657-71-4](/img/structure/B1604593.png)
4-Isopropoxybenzyl alcohol
Overview
Description
4-Isopropoxybenzyl alcohol is an organic compound with the molecular formula C10H14O2. It is a member of the class of benzyl alcohols, where the hydrogen at position 4 on the phenyl ring of benzyl alcohol is replaced by an isopropyl group . This compound is often used as a reagent, useful scaffold, and high-quality research chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Isopropoxybenzyl alcohol can be achieved through the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica or Amberlyst 15 as a catalyst . The reaction typically involves heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid.
Reduction: Formation of 4-isopropylbenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Produces aldehydes or carboxylic acids.
- Reduction : Forms hydrocarbons.
- Substitution : The hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride.
Chemistry
4-Isopropoxybenzyl alcohol serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis.
Biological Applications
The compound has shown potential in biological research:
- Antidepressant Effects : Preliminary studies suggest it may modulate serotonin receptors, potentially improving mood and reducing depressive symptoms.
- Neuroprotective Properties : Research indicates it can reduce neuronal cell death in models of oxidative stress-related neurodegeneration.
- Anti-inflammatory Activity : In vitro studies demonstrate its ability to lower levels of pro-inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases.
Medical Applications
In the pharmaceutical industry, this compound is utilized as an intermediate in the development of various drugs. Its role as a precursor for biologically active compounds highlights its importance in medicinal chemistry.
Industrial Applications
The compound is also used in the production of fragrances and as an intermediate in synthesizing other industrial chemicals. Its unique properties make it suitable for various applications in the chemical industry.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in animal models. The results indicated that administration of this compound significantly reduced neuronal cell death and improved cognitive function under conditions of oxidative stress. This suggests its potential use in treating neurodegenerative diseases.
Case Study 2: Antidepressant Properties
Another study explored the antidepressant effects of this compound. The findings revealed that it could enhance serotonin levels in the brain, leading to improved mood. These results warrant further investigation into its mechanisms and potential therapeutic applications for depression.
Mechanism of Action
The mechanism of action of 4-Isopropoxybenzyl alcohol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its effects are mediated through its ability to undergo chemical transformations, which can lead to the formation of active intermediates that interact with biological pathways .
Comparison with Similar Compounds
4-Isopropylbenzyl alcohol: A structural derivative where the isopropoxy group is replaced by an isopropyl group.
Benzyl alcohol: The parent compound where the phenyl ring is unsubstituted.
4-Hydroxybenzyl alcohol: A precursor in the synthesis of 4-Isopropoxybenzyl alcohol.
Uniqueness: this compound is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
4-Isopropoxybenzyl alcohol (C10H14O2) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including studies on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H14O2
- Molecular Weight : 170.22 g/mol
- CAS Number : 536-60-7
1. Antidepressant Effects
Preliminary studies suggest that this compound may exhibit antidepressant properties. Research indicates that it could modulate serotonin receptors, leading to increased serotonin levels in the brain, which is often associated with improved mood and reduced depressive symptoms.
2. Neuroprotective Properties
Research has demonstrated the neuroprotective effects of this compound in various animal models of neurodegeneration. A notable study indicated that administration of this compound significantly reduced neuronal cell death and improved cognitive function in models of oxidative stress-related neurodegeneration.
3. Anti-inflammatory Activity
This compound has also been shown to possess anti-inflammatory properties. In vitro studies revealed that it reduces the levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological pathways.
- Enzyme Interaction : The compound can modulate enzyme activities, potentially affecting metabolic pathways and cellular functions.
- Cellular Signaling : It may interfere with cellular signaling pathways, leading to altered cell behavior.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Pyrrolidine Derivatives | Varies | Diverse activities including analgesic and anti-inflammatory effects |
Benzylamine Derivatives | Varies | Often exhibit similar receptor interactions |
Isopropoxybenzyl Derivatives | Varies | Potential for similar chemical reactivity |
Study 1: Neuroprotective Effects
A study on animal models demonstrated that treatment with this compound led to a significant reduction in neuronal cell death and improvement in cognitive function. The mechanism was linked to the inhibition of oxidative stress markers, highlighting its potential as a neuroprotective agent.
Study 2: Antidepressant Activity
In a controlled trial involving mice subjected to stress-induced depression, the administration of this compound resulted in notable improvements in depressive-like behaviors compared to control groups. This effect was associated with increased levels of serotonin and norepinephrine in the brain.
Study 3: Anti-inflammatory Properties
Research published in a pharmacological journal highlighted the anti-inflammatory effects of this compound in vitro. Cells treated with this compound showed a reduction in pro-inflammatory cytokines, indicating its potential utility in managing chronic inflammatory conditions.
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJLQCPPAZECMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290512 | |
Record name | 4-Isopropoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82657-71-4 | |
Record name | 4-(1-Methylethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82657-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 69077 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082657714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 82657-71-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Isopropoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(propan-2-yloxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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